N-butyl-N-[5-(1-naphthyloxy)pentyl]amine
Description
N-butyl-N-[5-(1-naphthyloxy)pentyl]amine is a secondary amine characterized by a butyl group and a pentyl chain substituted with a 1-naphthyloxy moiety. The naphthyloxy group introduces significant aromaticity and bulk, likely impacting π-π stacking interactions in biochemical contexts .
Properties
Molecular Formula |
C19H27NO |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-butyl-5-naphthalen-1-yloxypentan-1-amine |
InChI |
InChI=1S/C19H27NO/c1-2-3-14-20-15-7-4-8-16-21-19-13-9-11-17-10-5-6-12-18(17)19/h5-6,9-13,20H,2-4,7-8,14-16H2,1H3 |
InChI Key |
AVHQWFDTAVZRJU-UHFFFAOYSA-N |
SMILES |
CCCCNCCCCCOC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Amines
*Estimated based on molecular formula (C₁₉H₂₇NO).
Steric and Electronic Properties
- Steric Hindrance : Using the steric parameter (A values) from , the n-butyl (A = 1.85) and pentyl (A = 1.9) groups in the target compound contribute to moderate steric bulk. The 1-naphthyloxy group adds significant steric demand, exceeding that of simpler aryl groups like phenyl (A ~1.0 for methyl) .
Reactivity and Solubility
- Basicity : Secondary amines typically exhibit lower basicity than primary amines (e.g., pentylamine, pKa ~10.6) due to reduced solvation. The naphthyloxy group may further decrease basicity via electron donation .
- Lipophilicity : The compound’s long alkyl chains and aromatic naphthyl group suggest high hydrophobicity, contrasting with more polar analogues like N-((5-bromopyridin-3-yl)methyl)butan-1-amine, which contains a polar pyridine ring .
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